molecular formula C17H15ClN4O6S B2973654 6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 866134-94-3

6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No. B2973654
CAS RN: 866134-94-3
M. Wt: 438.84
InChI Key: GJISRTQUNKVTQZ-DJKKODMXSA-N
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Description

6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a useful research compound. Its molecular formula is C17H15ClN4O6S and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Research on diaryl azines and their derivatives, including those with amino acid linkages, reveals methods for synthesizing complex molecules that could be foundational in creating new compounds with potential biological or material applications (El-Sayed, 2007). The study discusses the reactions of benzaldehydeazines with chlorosulfonic acid to yield various disulfonyl chlorides, which are then used to synthesize further derivatives.

Molecular Docking and Biological Screening

  • A study on the synthesis of novel pyridine derivatives, including their molecular docking and in vitro screening, highlights the potential for such compounds in antimicrobial and antioxidant applications. This suggests that similar compounds could be explored for their biological activities (Flefel et al., 2018).

Hydrolysis Mechanism and Environmental Stability

  • Investigations into the hydrolysis mechanisms of sulfonylurea herbicides provide insights into the environmental stability and degradation pathways of sulfonyl-containing compounds, which could be relevant for understanding the behavior of similar chemicals in environmental contexts (Hemmamda et al., 1994).

Potential Pesticidal Activity

  • The synthesis of phenyl tribromomethyl sulfone derivatives with potential pesticidal activity suggests avenues for developing new agrochemicals. Such research indicates the possibility of similar compounds being used in the design of novel pesticides or fungicides (Borys et al., 2012).

Synthetic Methodologies for Functionalized Compounds

  • Studies on the synthesis of 4H-1,2-benzoxazine derivatives with various substituents provide methods for creating functionalized aromatic compounds, which could be useful in pharmaceutical synthesis or material science (Nakamura et al., 2003).

Antimicrobial and Antioxidant Properties

  • Research on the synthesis of triazolothiadiazine derivatives and their subsequent screening for biological activity demonstrates the potential antimicrobial and antioxidant properties of such compounds. This suggests that similar molecules could be explored for therapeutic applications (Sumangala et al., 2012).

properties

IUPAC Name

6-chloro-4-methylsulfonyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O6S/c1-29(26,27)21-10-16(28-15-7-4-12(18)8-14(15)21)17(23)20-19-9-11-2-5-13(6-3-11)22(24)25/h2-9,16H,10H2,1H3,(H,20,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJISRTQUNKVTQZ-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

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